molecular formula C23H19N3O4 B3645911 4-Nitro-N-{4-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}benzamide

4-Nitro-N-{4-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}benzamide

Cat. No.: B3645911
M. Wt: 401.4 g/mol
InChI Key: WXWUKONJOGMUOM-UHFFFAOYSA-N
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Description

4-Nitro-N-{4-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitro group, a benzoxazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-{4-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring is synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Amidation: The final step involves the formation of the benzamide moiety through the reaction of the nitro-substituted benzoxazole with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-{4-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine) and Friedel-Crafts catalysts (aluminum chloride) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

4-Nitro-N-{4-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Nitro-N-{4-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}benzamide involves its interaction with specific molecular targets. The nitro group and benzoxazole ring play crucial roles in its binding affinity and activity. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to alterations in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzamide: Shares the nitrobenzamide moiety but lacks the benzoxazole ring.

    Benzoxazole Derivatives: Compounds containing the benzoxazole ring but with different substituents.

    Propan-2-YL Substituted Benzamides: Compounds with similar alkyl substitutions but different aromatic rings.

Uniqueness

4-Nitro-N-{4-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}benzamide is unique due to the combination of the nitro group, benzoxazole ring, and benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-nitro-N-[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-14(2)17-7-12-21-20(13-17)25-23(30-21)16-3-8-18(9-4-16)24-22(27)15-5-10-19(11-6-15)26(28)29/h3-14H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWUKONJOGMUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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